![molecular formula C13H14N2O2S B7592785 N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as THZ1, is a small molecule inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a serine/threonine kinase that is a key component of the CDK-activating kinase (CAK) complex, which regulates the cell cycle by phosphorylating and activating CDKs. THZ1 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide inhibits CDK7 by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of CDKs. This leads to cell cycle arrest and apoptosis in cancer cells, while normal cells are relatively unaffected.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In addition to its anti-tumor activity, this compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is its selectivity for CDK7, which makes it a promising candidate for cancer therapy. However, this compound has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential. In addition, this compound has poor solubility and bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
Future research on N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide will likely focus on improving its pharmacokinetic properties and developing more potent and selective CDK7 inhibitors. In addition, this compound may have potential applications in combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors. Finally, this compound may also have potential applications in other diseases, such as HIV and inflammation, which will require further preclinical and clinical investigation.
Métodos De Síntesis
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized through a multi-step process involving the condensation of 2-aminothiazole with a bicyclo[2.2.1]hept-2-ene-5-carboxylic acid derivative, followed by acetylation of the resulting compound. The final product is obtained through a coupling reaction with an appropriate amine.
Aplicaciones Científicas De Investigación
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. This compound has been shown to selectively target cancer cells by inhibiting CDK7, which is overexpressed in many types of cancer. In addition to its anti-tumor activity, this compound has also been shown to have potential therapeutic applications in other diseases, such as HIV and inflammation.
Propiedades
IUPAC Name |
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7(16)11-6-14-13(18-11)15-12(17)10-5-8-2-3-9(10)4-8/h2-3,6,8-10H,4-5H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVGXPDVTPZQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC(=O)C2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

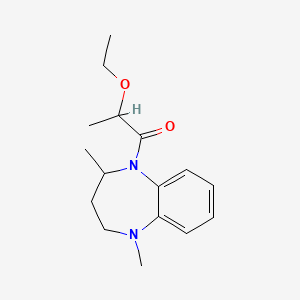
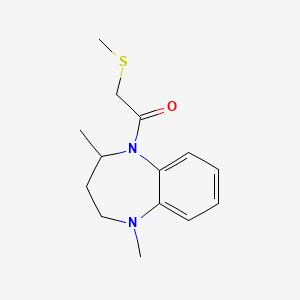
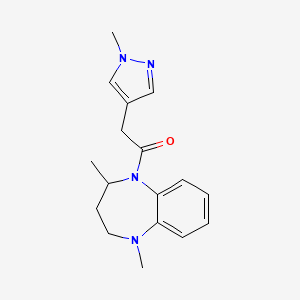
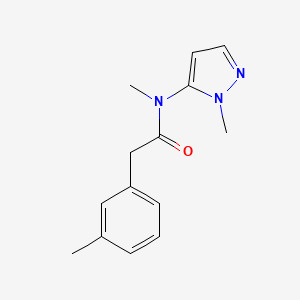
![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
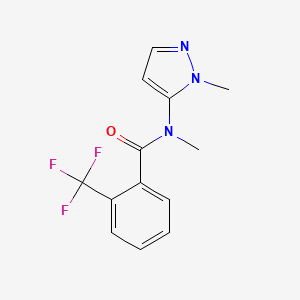
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)

![2-Methyl-4-[[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole](/img/structure/B7592805.png)
